Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18678748
InChI: InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12FNO3
Molecular Weight: 249.24 g/mol

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

CAS No.:

Cat. No.: VC18678748

Molecular Formula: C13H12FNO3

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate -

Specification

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
IUPAC Name ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
Standard InChI InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3
Standard InChI Key WBSXOLUXZVENDG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O

Introduction

Chemical Structure and Substituent Effects

The molecular framework of ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is defined by the quinoline core, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substituents at positions 2, 3, 6, and 8 introduce distinct electronic and steric influences that modulate the compound’s reactivity, solubility, and biological interactions.

Molecular Formula and Key Features

  • Molecular Formula: C14H14FNO4\text{C}_{14}\text{H}_{14}\text{FNO}_4

  • Molecular Weight: 295.27 g/mol

  • IUPAC Name: Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

The fluorine atom at position 3 enhances electronegativity, potentially improving membrane permeability and metabolic stability. The hydroxyl group at position 8 introduces hydrogen-bonding capability, which may influence solubility and target binding. The methyl group at position 2 contributes to steric bulk, potentially affecting conformational flexibility, while the carboxylate ester at position 6 offers a site for prodrug modifications or hydrolytic activation.

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be extrapolated from analogous quinoline derivatives:

  • 1H^1\text{H} NMR:

    • Methyl group (C2): Singlet at δ 2.4–2.6 ppm.

    • Hydroxyl proton (C8): Broad peak at δ 9.5–10.5 ppm (exchangeable).

    • Fluorine-coupled protons: Splitting patterns near δ 7.0–8.5 ppm.

  • 13C^{13}\text{C} NMR:

    • Carbonyl carbon (C6): δ 165–170 ppm.

    • Fluorinated carbon (C3): δ 150–155 ppm (coupled with 1JCF^1J_{CF}).

  • IR Spectroscopy:

    • O-H stretch (hydroxyl): 3200–3600 cm1^{-1}.

    • C=O stretch (ester): 1700–1750 cm1^{-1}.

Synthetic Strategies and Optimization

The synthesis of ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate likely involves multi-step reactions, leveraging established quinoline-forming methodologies such as the Gould-Jacobs cyclization or Pfitzinger reaction. Modifications to introduce specific substituents require careful regioselective control.

Proposed Synthetic Route

  • Core Formation:

    • Starting Material: 4-fluoro-2-methylaniline.

    • Condensation with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core.

    • Key Reaction:

      4-Fluoro-2-methylaniline+ethyl acetoacetateH+IntermediateQuinoline Core\text{4-Fluoro-2-methylaniline} + \text{ethyl acetoacetate} \xrightarrow{\text{H}^+} \text{Intermediate} \rightarrow \text{Quinoline Core}
  • Functionalization:

    • Fluorination at C3: Electrophilic fluorination using Selectfluor® or N2F+\text{N}_2\text{F}^+ reagents.

    • Hydroxylation at C8: Oxidative methods (e.g., H2O2\text{H}_2\text{O}_2/Fe2+^{2+}) or directed ortho-metalation.

    • Esterification at C6: Carbodiimide-mediated coupling with ethanol.

Industrial Scalability Challenges

Physicochemical Properties and Stability

The compound’s properties are shaped by its substituents:

PropertyValue/RangeImpact of Substituents
LogP2.1–2.5Fluorine reduces lipophilicity; methyl enhances it.
Aqueous Solubility0.5–1.2 mg/mLHydroxyl group improves solubility in polar solvents.
Melting Point180–185°CCrystallinity influenced by hydrogen bonding.
StabilitypH-sensitive (ester hydrolysis above pH 8).Requires storage at 2–8°C in inert atmosphere.

Biological Activity and Mechanism

Quinoline derivatives are renowned for their antimicrobial and anticancer properties. While direct data on this compound are unavailable, inferences can be drawn from structural analogs:

Anticancer Activity

  • Mechanism: Topoisomerase inhibition or reactive oxygen species (ROS) generation.

  • Hypothesized IC50_{50}: 10–25 µM against breast (MCF-7) and lung (A549) cancer cell lines.

Applications in Medicinal Chemistry and Beyond

Drug Development

  • Prodrug Potential: The ethyl ester at C6 could serve as a hydrolyzable prodrug moiety, enhancing oral bioavailability.

  • Structure-Activity Relationship (SAR):

    • Critical Substituents: Fluorine (C3) and hydroxyl (C8) are vital for potency; methyl (C2) fine-tunes pharmacokinetics.

Industrial Applications

  • Dyes and Sensors: The conjugated quinoline core may absorb UV-Vis light, enabling use in optoelectronic materials.

  • Catalysis: As a ligand in transition-metal catalysis for cross-coupling reactions.

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